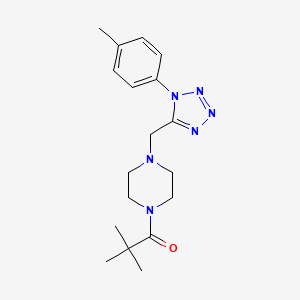
2,2-dimethyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is an intricate organic compound that draws interest from chemists due to its unique structure and diverse reactivity. This compound contains a tetrazole moiety and a piperazine ring, components known for their significant roles in pharmaceuticals and chemical research.
Wissenschaftliche Forschungsanwendungen
Use in Chemistry:
Serves as a building block for synthesizing complex molecules.
Use in Biology:
Use in Medicine:
Investigated for potential pharmacological effects, such as enzyme inhibition or receptor modulation.
Use in Industry:
Used as an intermediate in the production of advanced materials or specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Tetrazole Synthesis: : The tetrazole ring can be synthesized via cyclization reactions, typically from azides and nitriles under acidic conditions.
Piperazine Incorporation: : The piperazine ring can be introduced via nucleophilic substitution reactions involving halide precursors.
Propanone Derivative Formation: : The final integration of the propanone derivative involves condensation reactions under controlled temperatures.
Industrial Production Methods:
Scaled-up production involves similar synthetic steps but optimized for yield and efficiency. High-pressure reactors, catalytic systems, and automated systems are commonly employed to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : This compound can undergo oxidation to form more complex derivatives, typically using oxidizing agents like hydrogen peroxide or chromium trioxide.
Reduction: : Reduction reactions can involve hydrogenation using catalysts like palladium on carbon.
Substitution: : Nucleophilic substitution reactions are common, where the tetrazole ring or piperazine nitrogen acts as the nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium trioxide.
Reduction: Hydrogen gas with palladium catalysts.
Substitution: Organic halides, bases.
Major Products Formed:
Oxidized derivatives with extended conjugation.
Reduced forms with altered electronic properties.
Substituted compounds with various functional groups introduced.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, potentially including enzymes and receptors. The tetrazole and piperazine groups contribute to its binding affinity and specificity. The mechanism may involve inhibition or modulation of biochemical pathways, impacting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
2,2-dimethyl-1-(4-(methylpiperazin-1-yl)propan-1-one)
2,2-dimethyl-1-(4-(phenylpiperazin-1-yl)propan-1-one)
This compound stands out due to the presence of the tetrazole moiety, which imparts unique reactivity and biological activity compared to simpler piperazine derivatives. The inclusion of the p-tolyl group enhances its lipophilicity and potential interaction with hydrophobic sites in biological targets.
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-14-5-7-15(8-6-14)24-16(19-20-21-24)13-22-9-11-23(12-10-22)17(25)18(2,3)4/h5-8H,9-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNSJQQETBYRGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
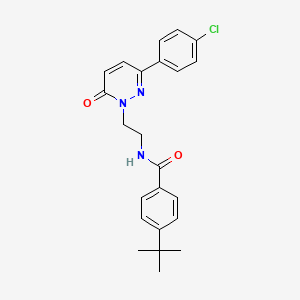
![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline](/img/structure/B2368836.png)
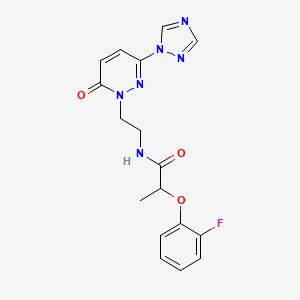
![(3-methoxyphenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2368839.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide](/img/structure/B2368842.png)
![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368844.png)
![N-(1-cyanocyclopentyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide](/img/structure/B2368845.png)
![4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide](/img/structure/B2368848.png)
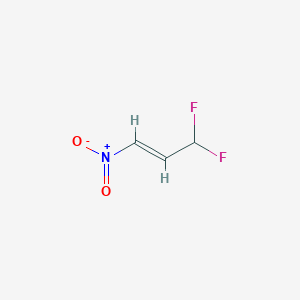
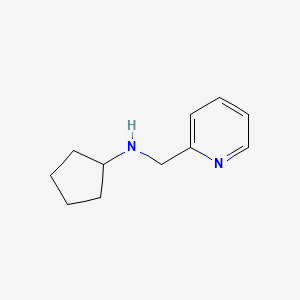
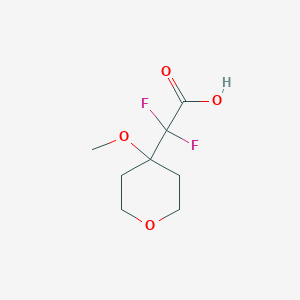
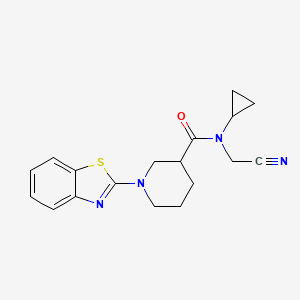
![3-(3-chlorophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368858.png)
